molecular formula C15H20N2O6 B13708492 Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate

Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate

Cat. No.: B13708492
M. Wt: 324.33 g/mol
InChI Key: QWGCABODXPAQFR-UHFFFAOYSA-N
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Description

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by its complex structure, which includes a carbobenzyloxy (Cbz) protecting group, an amino group, and a hydroxypropanamido moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate typically involves multiple steps, starting from readily available starting materials. . This method ensures high enantioselectivity and yields the desired chiral product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various chiral alcohols or amines.

Scientific Research Applications

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-[(S)-2-amino-3-hydroxypropanamido]propanoate: Lacks the Cbz protecting group, leading to different reactivity and applications.

    Methyl ®-2-[(S)-2-(Boc-amino)-3-hydroxypropanamido]propanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity.

    Methyl ®-2-[(S)-2-(Fmoc-amino)-3-hydroxypropanamido]propanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Uniqueness

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. The presence of the Cbz protecting group also provides stability and facilitates the synthesis of complex molecules.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)

InChI Key

QWGCABODXPAQFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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